molecular formula C8H8F9I B6591436 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)heptane CAS No. 1391033-23-0

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)heptane

Cat. No.: B6591436
CAS No.: 1391033-23-0
M. Wt: 402.04 g/mol
InChI Key: RQWFPJKYFHYRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by the presence of iodine, fluorine, and trifluoromethyl groups, which contribute to its distinct chemical behavior.

Scientific Research Applications

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)heptane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce iodine and fluorine atoms into complex molecules.

    Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorine content.

    Medicine: Explored for its potential as a radiolabeled compound in diagnostic imaging.

    Industry: Utilized in the development of advanced materials with specific fluorine-related properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of a heptane derivative with iodine and fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the heptane backbone.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while reduction reactions may produce partially or fully deiodinated compounds .

Mechanism of Action

The mechanism by which 5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)heptane exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine and fluorine atoms play crucial roles in these reactions, often acting as reactive sites for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)hexane: Similar structure but with a shorter carbon chain.

    1,1,1,2,2,3-Hexafluoro-3-(trifluoromethyl)heptane: Lacks the iodine atom, resulting in different reactivity.

Uniqueness

5-Iodo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)heptane is unique due to the presence of both iodine and multiple fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorination patterns and iodine-related reactivity.

Properties

IUPAC Name

1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F9I/c1-2-4(18)3-5(9,7(12,13)14)6(10,11)8(15,16)17/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWFPJKYFHYRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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